molecular formula C10H8F4O3 B1414304 3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid CAS No. 1261554-07-7

3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid

Cat. No.: B1414304
CAS No.: 1261554-07-7
M. Wt: 252.16 g/mol
InChI Key: HJZUCPKSXRMQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid: is an organic compound with the molecular formula C10H8F4O3 It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-(trifluoromethoxy)benzene and propionic acid.

    Reaction Conditions: The reaction involves the use of a suitable catalyst and solvent under controlled temperature and pressure conditions. For example, a palladium-catalyzed coupling reaction can be employed to introduce the propionic acid moiety to the fluorinated benzene ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of 3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the propionic acid moiety may be converted to other functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be used to modify the fluorinated phenyl ring or the propionic acid moiety, leading to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.

Biology:

    Biochemical Studies: The compound’s unique structure makes it a valuable tool in biochemical studies, where it can be used to probe the effects of fluorinated groups on biological systems.

Medicine:

    Drug Development: The presence of fluorine and trifluoromethoxy groups can enhance the pharmacokinetic properties of drug candidates, making this compound a potential intermediate in the development of new pharmaceuticals.

Industry:

    Material Science: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid exerts its effects depends on its specific application. In biochemical systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through the unique electronic and steric effects of the fluorinated groups. The pathways involved can vary widely, from metabolic processes to signal transduction pathways.

Comparison with Similar Compounds

  • 3-(2’-Fluoro-5’-(trifluoromethyl)phenyl)propionic acid
  • 3-(2’-Chloro-5’-(trifluoromethoxy)phenyl)propionic acid
  • 3-(2’-Fluoro-5’-(methoxy)phenyl)propionic acid

Comparison:

  • Uniqueness: The presence of both fluorine and trifluoromethoxy groups in 3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may lack one of these groups.
  • Reactivity: The trifluoromethoxy group can enhance the compound’s stability and resistance to metabolic degradation, which can be advantageous in drug development and material science applications.

Properties

IUPAC Name

3-[2-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c11-8-3-2-7(17-10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZUCPKSXRMQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid
Reactant of Route 2
3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid
Reactant of Route 3
Reactant of Route 3
3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid
Reactant of Route 4
Reactant of Route 4
3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid
Reactant of Route 5
Reactant of Route 5
3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid
Reactant of Route 6
Reactant of Route 6
3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.